molecular formula C24H26N2O4S B4764501 2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(2-phenylethyl)acetamide

2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(2-phenylethyl)acetamide

Cat. No.: B4764501
M. Wt: 438.5 g/mol
InChI Key: USLYJNGODSMJJP-UHFFFAOYSA-N
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Description

2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(2-phenylethyl)acetamide is a complex organic compound with a molecular formula of C22H24N2O3S This compound is known for its unique chemical structure, which includes a benzyl(methyl)sulfamoyl group attached to a phenoxy ring, and an acetamide group linked to a phenylethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(2-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(benzyl(methyl)sulfamoyl)phenol with 2-bromo-N-(2-phenylethyl)acetamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenoxy or acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

    2-(4-benzoylphenoxy)-N-(2-phenylethyl)acetamide: Similar structure but with a benzoyl group instead of a benzyl(methyl)sulfamoyl group.

    2-(4-methylphenoxy)-N-(2-phenylethyl)acetamide: Similar structure but with a methyl group instead of a benzyl(methyl)sulfamoyl group.

Uniqueness

2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(2-phenylethyl)acetamide is unique due to the presence of the benzyl(methyl)sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for various applications in scientific research and industry .

Properties

IUPAC Name

2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-26(18-21-10-6-3-7-11-21)31(28,29)23-14-12-22(13-15-23)30-19-24(27)25-17-16-20-8-4-2-5-9-20/h2-15H,16-19H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLYJNGODSMJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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